AZD2716 - 1845753-81-2

AZD2716

Catalog Number: EVT-260437
CAS Number: 1845753-81-2
Molecular Formula: C24H23NO3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD2716 is a potent and selective phospholipase A2 inhibitor for the treatment of coronary artery cardiovascular disease.
Source and Classification

AZD2716 belongs to a class of small-molecule inhibitors specifically designed to inhibit sPLA2 enzymes, which are implicated in inflammatory processes and various diseases, including atherosclerosis and coronary artery disease. The compound is classified as a synthetic organic molecule, with its development being guided by molecular modeling and structure-activity relationship studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD2716 involves several key steps that leverage modern organic chemistry techniques. The process begins with the ortho lithiation of 4-benzylbenzonitrile, followed by a Suzuki–Miyaura coupling to form the boronic acid intermediate. This step is crucial as it establishes the necessary structural components for subsequent reactions. Controlled hydrolysis is then performed to generate both amide and carboxylic acid functionalities, which are essential for the compound's activity against sPLA2 .

The synthetic route can be summarized as follows:

  1. Ortho Lithiation: Formation of boronic acid from 4-benzylbenzonitrile.
  2. Suzuki–Miyaura Coupling: Coupling with appropriate aryl halides to introduce desired substituents.
  3. Controlled Hydrolysis: Generating amide and carboxylic acid functionalities.
  4. Final Modifications: Additional steps include hydrolysis and decarboxylation to yield the final product.

This multi-step synthesis showcases the complexity involved in optimizing the compound's structure for enhanced potency and selectivity against specific sPLA2 isoforms .

Molecular Structure Analysis

Structure Data

AZD2716 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the sPLA2 enzyme. The compound's structural formula includes:

  • A benzamide core
  • A carboxylic acid group that forms bidentate interactions with the catalytic calcium ion in the enzyme
  • Additional lipophilic groups that enhance binding affinity

The molecular weight of AZD2716, along with its calculated LogP values, indicates favorable properties for drug-like behavior according to Lipinski's rule of five, which suggests good absorption and permeation characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

AZD2716 primarily functions through competitive inhibition of sPLA2 enzymes by binding to their active sites. The mechanism involves:

  • Hydrolysis Reaction: The inhibition mechanism relies on preventing the hydrolysis of glycerophospholipids at the sn-2 position, a critical step in inflammatory processes.
  • Binding Affinity: The compound's design allows it to form strong interactions with key residues in the enzyme's active site, significantly reducing enzymatic activity.

The detailed reaction pathways have been elucidated through kinetic studies that demonstrate AZD2716's ability to effectively inhibit various sPLA2 isoforms, particularly sPLA2-IIa, sPLA2-V, and sPLA2-X .

Mechanism of Action

Process and Data

The mechanism of action for AZD2716 involves its binding to the active site of secreted phospholipase A2 enzymes, where it disrupts their catalytic activity. This inhibition leads to decreased production of pro-inflammatory mediators such as lysophospholipids and free fatty acids.

Key aspects include:

  • Bidentate Coordination: The carboxylic acid moiety forms a bidentate bond with calcium ions in the enzyme, enhancing binding strength.
  • Conformational Stabilization: The presence of lipophilic groups allows for conformational stabilization within the enzyme's binding pocket, further increasing inhibition efficiency.

In vitro studies have shown that AZD2716 exhibits low nanomolar IC50 values against various sPLA2 isoforms, highlighting its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD2716 displays several important physical and chemical properties:

  • Molecular Weight: Approximately 400 Da
  • LogP Value: Indicative of moderate lipophilicity, suggesting favorable absorption characteristics
  • Solubility: Soluble in organic solvents; moderate aqueous solubility which is beneficial for pharmacokinetics
  • Stability: Chemically stable under physiological conditions, which is crucial for therapeutic applications

These properties contribute to its potential effectiveness as a therapeutic agent targeting inflammatory diseases .

Applications

Scientific Uses

AZD2716 has significant potential applications in scientific research and clinical settings:

  • Cardiovascular Disease Treatment: As an inhibitor of secreted phospholipase A2, it may reduce inflammation associated with coronary artery disease.
  • Inflammation Research: It serves as a valuable tool for studying the roles of phospholipase A2 enzymes in various inflammatory conditions.
  • Drug Development: Its structure provides insights into designing more selective inhibitors for related enzymes involved in different diseases.
Introduction to AZD2716 and Secreted Phospholipase A2 (sPLA2) Inhibition

Biochemical Significance of sPLA2 in Atherogenesis

Secreted phospholipase A2 (sPLA2) enzymes represent a critical family of hydrolases that cleave the sn-2 acyl ester bond of glycerophospholipids, releasing free fatty acids (including arachidonic acid) and lysophospholipids. Among the eleven mammalian sPLA2 isoforms, groups IIa, V, and X are particularly implicated in atherogenesis due to their overexpression in human carotid atherosclerotic lesions and their direct association with disease progression [1] [2].

Role of sPLA2-IIa, -V, and -X in Lipid Metabolism and Inflammation

These isoforms drive atherosclerosis through interconnected mechanisms:

  • Lipoprotein Remodeling: sPLA2s hydrolyze phospholipids on low-density lipoproteins (LDL), generating smaller, denser LDL particles that more readily infiltrate the arterial intima. This hydrolysis also increases lipoprotein retention in the subendothelial space [1] [2].
  • Foam Cell Formation: Modified LDL is internalized by macrophages via scavenger receptors, leading to cholesterol ester accumulation and foam cell development—a hallmark of early atherosclerotic lesions [1] [6].
  • Inflammatory Cascade: The release of arachidonic acid serves as the rate-limiting step for eicosanoid production (e.g., prostaglandins, leukotrienes). sPLA2-IIa further amplifies inflammation by activating the NLRP3 inflammasome and inducing cytokine secretion (e.g., TNF-α, IL-6) [1] [5].

Table 1: Key Proatherogenic Actions of sPLA2 Isoforms

IsoformPrimary Site of ExpressionMajor Proatherogenic Actions
sPLA2-IIaVascular smooth muscle, macrophagesHydrolyzes LDL, promotes foam cell formation, induces cytokine release
sPLA2-VMacrophages, endothelial cellsEnhances LDL modification, facilitates macrophage chemotaxis
sPLA2-XEpithelial cells, macrophagesHydrolyzes HDL, reduces cholesterol efflux capacity

Mechanistic Link Between sPLA2 Activity and Coronary Artery Disease Pathogenesis

Epidemiological studies confirm that elevated sPLA2 protein levels and enzymatic activity are independent risk factors for coronary events. The enzymes contribute to plaque instability through:

  • Plaque Necrosis: Hydrolysis products like lysophosphatidylcholine destabilize plaque membranes and promote necrotic core expansion [1] [6].
  • Endothelial Dysfunction: sPLA2-X-derived oxidized fatty acids impair nitric oxide bioavailability and increase endothelial permeability [2] [4].
  • Thrombogenicity: sPLA2-IIa amplifies platelet activation and thromboxane synthesis, fostering a prothrombotic environment [5].

Rationale for Developing sPLA2 Inhibitors: Historical Context and Clinical Failures

The development of sPLA2 inhibitors emerged from compelling genetic and pharmacological evidence linking sPLA2 activity to cardiovascular events. Varespladib methyl, an early broad-spectrum sPLA2 inhibitor, demonstrated potent enzyme inhibition (in vitro IC50 = 28 nM for sPLA2-IIa) and promising lipid-modifying effects in preclinical studies. However, its clinical development was halted due to:

  • Lack of Efficacy: Phase III trials (VISTA-16) showed no reduction in cardiovascular risk in acute coronary syndrome patients despite significant sPLA2 suppression [1] [2].
  • Methodological Limitations: Short trial durations failed to capture the chronic plaque-stabilizing effects of sPLA2 inhibition, which may require extended treatment periods [2].
  • Safety Concerns: Varespladib’s carboxylic acid prodrug design necessitated high systemic exposure, increasing off-target risks [1].

This underscored the need for next-generation inhibitors with optimized pharmacokinetics and isoform selectivity.

AZD2716: Overview as a Next-Generation sPLA2 Inhibitor

AZD2716 [(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid] is a novel, potent sPLA2 inhibitor developed by AstraZeneca using structure-based fragment optimization. It addresses key limitations of earlier inhibitors through:

  • Broad-Spectrum Potency: AZD2716 inhibits sPLA2-IIa (IC50 = 10 nM), sPLA2-V (IC50 = 40 nM), and sPLA2-X (IC50 = 400 nM), crucial for targeting multiple atherogenic pathways [4] [6] [8].
  • Enhanced Molecular Design: Its primary benzamide warhead forms three hydrogen bonds with sPLA2 residues (Gly29, His47, Asp48 in sPLA2-IIa) and coordinates the catalytic calcium ion. The ortho-substituted propanoic acid side chain provides a second calcium coordination bond (2.4 Å distance), markedly boosting affinity [1] [2].
  • Preclinical Efficacy: In atherosclerotic plaque homogenates, AZD2716 inhibited sPLA2 activity (IC50 = 56 nM) and reduced proinflammatory lipid production in HepG2 cells (IC50 < 14 nM) [4] [6].
  • Optimized Pharmacokinetics: Unlike varespladib, AZD2716 exhibits excellent passive permeability, metabolic stability, and oral bioavailability across species, eliminating the need for a prodrug [1] [8].

Table 2: Comparative Inhibitory Profile of AZD2716 vs. Reference Compounds

CompoundsPLA2-IIa IC50Plasma sPLA2 ICu,50Lipophilicity (logD)Ligand Efficiency (LE)
Varespladib28 nM8 nM3.10.37 kcal/mol/HAC
Fragment 1*24 μM0.9 μM2.50.39 kcal/mol/HAC
AZD271610 nM0.1 nM2.00.42 kcal/mol/HAC

Fragment 1 is the initial lead compound optimized to yield AZD2716 [1] [8].

Properties

CAS Number

1845753-81-2

Product Name

AZD2716

IUPAC Name

(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1

InChI Key

PXRCDPVYRPKGGI-MRXNPFEDSA-N

SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2716; AZD-2716; AZD 2716.

Canonical SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.